molecular formula C16H15N5OS B11968190 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

Cat. No.: B11968190
M. Wt: 325.4 g/mol
InChI Key: RJNOOJAMDJTLDA-VCHYOVAHSA-N
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Description

2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(4-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring through a thioether and hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(4-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE typically involves the following steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Thioether Linkage Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the thioether linkage.

    Hydrazide Formation: The thioether-linked benzimidazole is further reacted with hydrazine hydrate to form the hydrazide.

    Schiff Base Formation: Finally, the hydrazide is condensed with 4-pyridinecarboxaldehyde under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic route, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine (Schiff base) linkage, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(4-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(4-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can intercalate with DNA, while the pyridine ring can interact with protein active sites. The thioether and hydrazide linkages provide flexibility and additional binding interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Lacks the pyridine ring, potentially reducing its binding affinity and specificity.

    N’-(4-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE: Lacks the benzimidazole moiety, which may affect its ability to intercalate with DNA.

    2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(4-PYRIDINYLMETHYLENE)BENZOHYDRAZIDE: Similar structure but with a benzene ring instead of an acetohydrazide, which may alter its chemical properties and biological activity.

Uniqueness

2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(4-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE is unique due to its combination of a benzimidazole moiety, thioether linkage, and pyridine ring, which together confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H15N5OS

Molecular Weight

325.4 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C16H15N5OS/c1-21-14-5-3-2-4-13(14)19-16(21)23-11-15(22)20-18-10-12-6-8-17-9-7-12/h2-10H,11H2,1H3,(H,20,22)/b18-10+

InChI Key

RJNOOJAMDJTLDA-VCHYOVAHSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=NC=C3

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=NC=C3

solubility

40.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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